

ERB-041: A Technical Guide to a Selective Estrogen Receptor Beta Agonist

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Compound of Interest

Compound Name: *Prinaberel*

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Abstract

ERB-041 is a potent and highly selective synthetic agonist for Estrogen Receptor Beta (ER β). Its discovery has been instrumental in elucidating the distinct physiological roles of ER β versus Estrogen Receptor Alpha (ER α), paving the way for targeted therapeutic strategies. This technical guide provides a comprehensive overview of ERB-041, including its mechanism of action, binding affinity and selectivity, preclinical and clinical findings, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, immunology, oncology, and drug development.

Introduction

The identification of a second estrogen receptor, ER β , in 1996 sparked significant interest in understanding its unique functions, distinct from the well-characterized ER α .^[1] The development of selective ligands has been crucial in this endeavor. ERB-041, developed by Wyeth Research, is a non-steroidal, small molecule that exhibits high binding affinity and remarkable selectivity for ER β .^{[1][2]} This selectivity allows for the specific interrogation of ER β -mediated signaling pathways and has revealed its potential therapeutic utility in various disease models, particularly those with an inflammatory component.^{[3][4]}

Chemical Structure:

ERB-041, chemically known as 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-5-benzoxazolol, is a benzoxazole derivative.[\[5\]](#)[\[6\]](#)

Mechanism of Action

ERB-041 functions as a full agonist at the Estrogen Receptor Beta.[\[1\]](#) Upon binding, it induces a conformational change in the receptor, leading to the formation of receptor dimers (either homodimers of ER β or heterodimers with ER α).[\[7\]](#) These dimers then translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[\[8\]](#)

Furthermore, ER β activation by ERB-041 has been shown to influence intracellular signaling cascades through non-genomic mechanisms, including the modulation of the PI3K/AKT and WNT/ β -catenin pathways.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data: Binding Affinity and Potency

The selectivity of ERB-041 for ER β over ER α is a key feature, with studies demonstrating a greater than 200-fold preference.[\[1\]](#)[\[5\]](#) The following tables summarize the quantitative data for ERB-041's binding affinity (IC₅₀) and functional potency (EC₅₀).

Table 1: ERB-041 Binding Affinity (IC₅₀) for Estrogen Receptors[\[1\]](#)[\[5\]](#)[\[6\]](#)

Species	ER β IC ₅₀ (nM)	ER α IC ₅₀ (nM)	Selectivity (ER α IC ₅₀ / ER β IC ₅₀)
Human	3 - 5.4	1200 - 1216	~222 - 400
Rat	3.1	620	~200
Mouse	3.7	750	~203

Table 2: Functional Potency (EC₅₀) of ERB-041[\[1\]](#)[\[6\]](#)

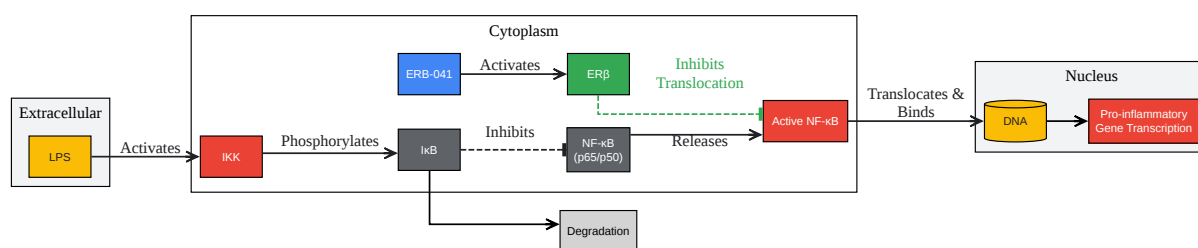
Assay	Cell Line	Receptor	EC ₅₀ (nM)
IGFBP4 mRNA induction	SAOS-2	Human ER β	20

Signaling Pathways Modulated by ERB-041

ERB-041, through its selective activation of ER β , modulates several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Signaling via NF- κ B Inhibition

In inflammatory contexts, ERB-041 has been shown to suppress the activation of the NF- κ B (nuclear factor-kappa B) pathway. This is a critical pathway that drives the expression of pro-inflammatory cytokines and enzymes.

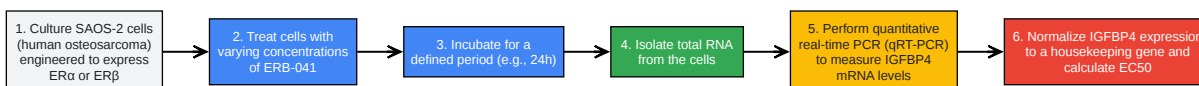
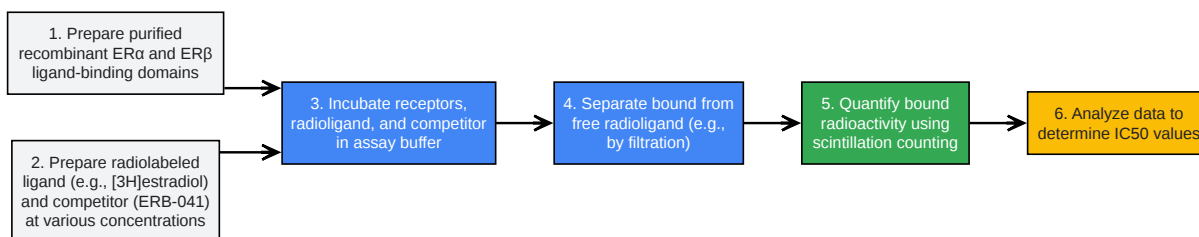
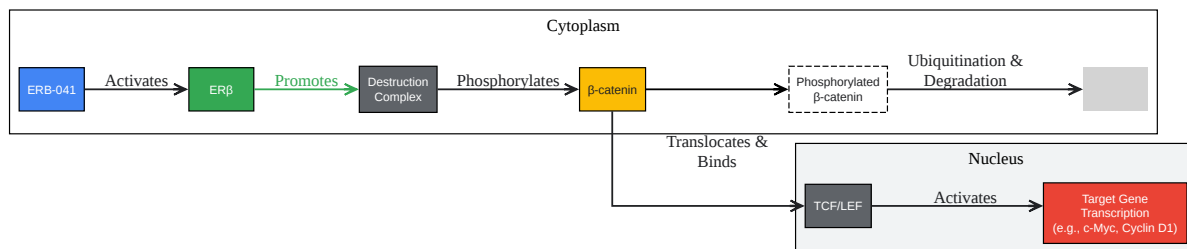


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Caption: ERB-041 mediated inhibition of the NF- κ B pathway.

Downregulation of WNT/ β -catenin Signaling in Cancer

In the context of certain cancers, such as skin and colorectal cancer, ERB-041 has been demonstrated to downregulate the WNT/ β -catenin signaling pathway.[9][12] This pathway is often aberrantly activated in cancer, leading to increased cell proliferation and survival.



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